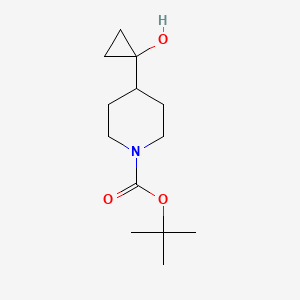
1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of both amino and methoxyethyl groups, which contribute to its unique chemical properties.
准备方法
The synthesis of 1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride typically involves the reaction of 2-methoxyethylamine with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of specialized equipment to maintain the required temperature and pressure conditions for optimal yield.
化学反应分析
1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and methoxyethyl groups can participate in substitution reactions with suitable reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride involves its interaction with specific molecular targets. The amino and methoxyethyl groups play a crucial role in binding to these targets, leading to the desired chemical or biological effect. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
1-(2-Aminoethyl)-3-(2-methoxyethyl)urea hydrochloride can be compared with similar compounds such as:
N-(2-Aminoethyl)benzamide: This compound also contains an aminoethyl group but differs in its overall structure and properties.
2-Methoxyphenyl isocyanate: While this compound contains a methoxy group, its reactivity and applications differ significantly from this compound. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(2-aminoethyl)-3-(2-methoxyethyl)urea;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2.ClH/c1-11-5-4-9-6(10)8-3-2-7;/h2-5,7H2,1H3,(H2,8,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYCQVQLRYZLOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
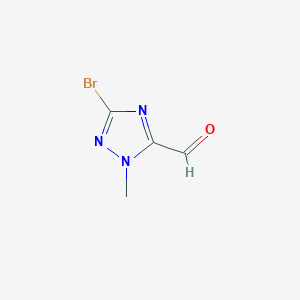
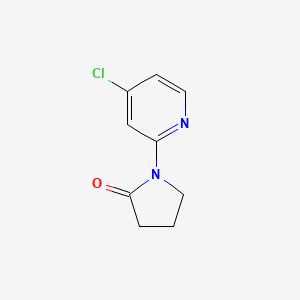
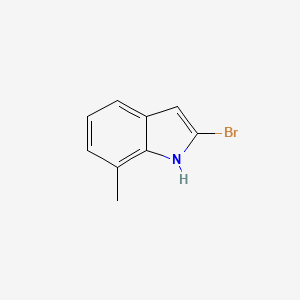
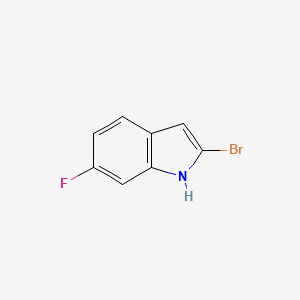
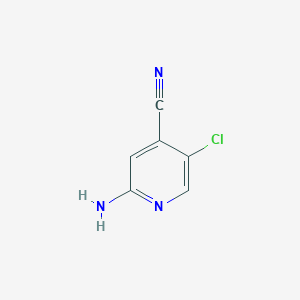
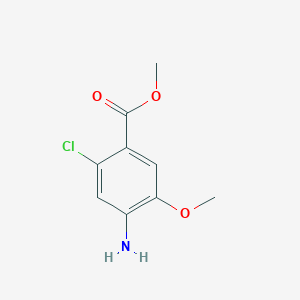
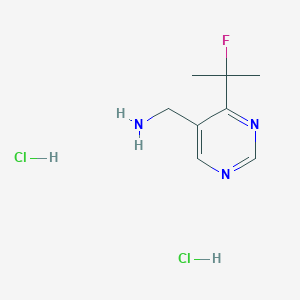
![2-O-tert-butyl 3-O-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1380446.png)
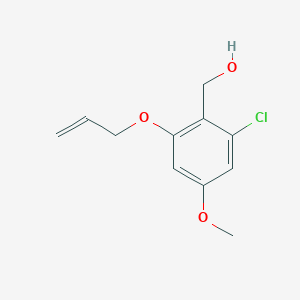
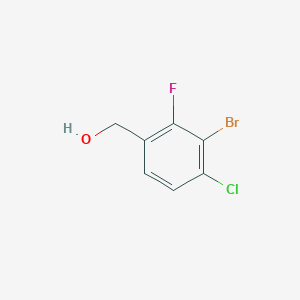
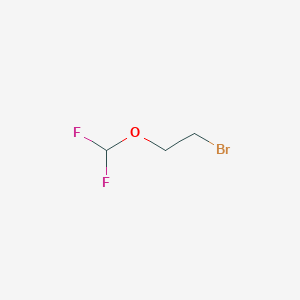
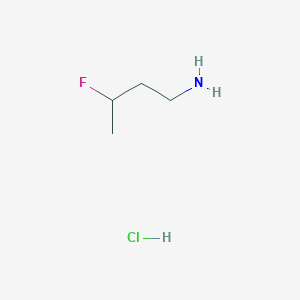
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)
